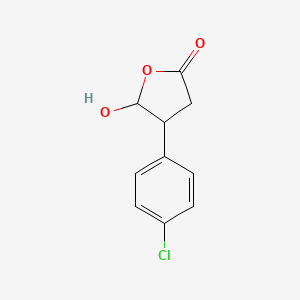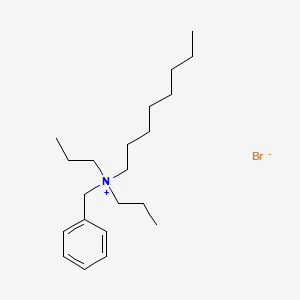
N-Benzyl-N,N-dipropyloctan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N-dipropyloctan-1-aminium bromide: is a quaternary ammonium compound characterized by the presence of a benzyl group, two propyl groups, and an octyl group attached to a nitrogen atom, with bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N,N-dipropyloctan-1-aminium bromide typically involves the quaternization of N,N-dipropyloctan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dipropyloctan-1-amine in the chosen solvent.
- Add benzyl bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl-N,N-dipropyloctan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of N,N-dipropyloctan-1-amine and benzyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, forming benzyl bromide and other oxidation products.
Reduction: Reduction reactions can occur at the nitrogen atom, leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: N,N-dipropyloctan-1-amine and benzyl alcohol.
Oxidation: Benzyl bromide and other oxidation products.
Reduction: Secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: N-Benzyl-N,N-dipropyloctan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a surfactant and antimicrobial agent. It exhibits activity against a range of microorganisms, making it useful in the development of disinfectants and antiseptics.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs. It is also investigated for its potential use in gene therapy and as a stabilizer for therapeutic proteins.
Industry: this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also employed in the production of industrial cleaners and detergents.
Mécanisme D'action
The mechanism of action of N-Benzyl-N,N-dipropyloctan-1-aminium bromide involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, causing denaturation and loss of function. The molecular targets include membrane lipids and protein structures, and the pathways involved include disruption of membrane integrity and inhibition of protein function.
Comparaison Avec Des Composés Similaires
Benzalkonium Chloride: A quaternary ammonium compound with similar antimicrobial properties, used in disinfectants and antiseptics.
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic Acid: A surfactant with similar applications in detergents and cleaners.
Uniqueness: N-Benzyl-N,N-dipropyloctan-1-aminium bromide is unique due to its specific combination of benzyl, propyl, and octyl groups, which confer distinct physicochemical properties. Its ability to form micelles and encapsulate hydrophobic molecules makes it particularly useful in drug delivery and formulation of personal care products. Additionally, its antimicrobial activity and surfactant properties make it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
90105-63-8 |
|---|---|
Formule moléculaire |
C21H38BrN |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
benzyl-octyl-dipropylazanium;bromide |
InChI |
InChI=1S/C21H38N.BrH/c1-4-7-8-9-10-14-19-22(17-5-2,18-6-3)20-21-15-12-11-13-16-21;/h11-13,15-16H,4-10,14,17-20H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
LVRMEOCBQQNZNU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


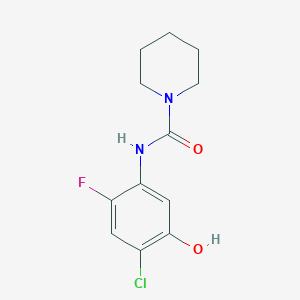
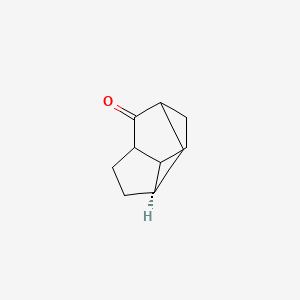
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
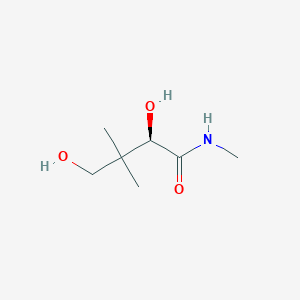

![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)

![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
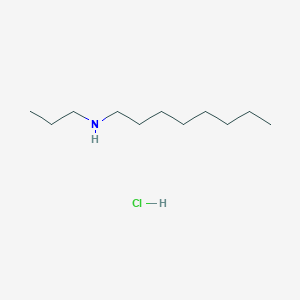
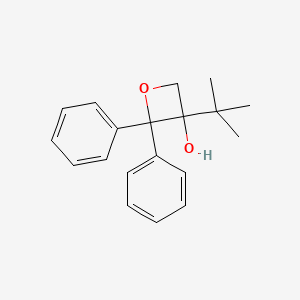
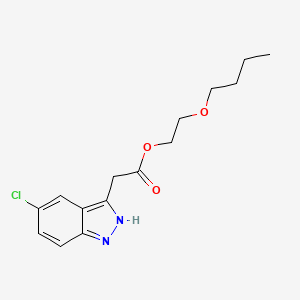
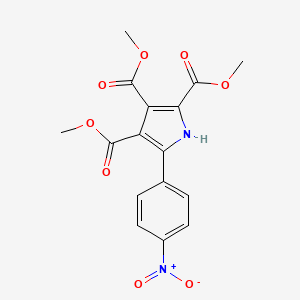
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
